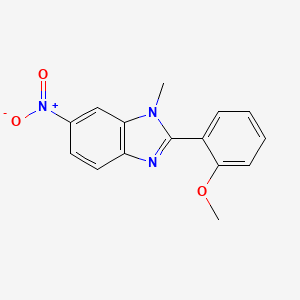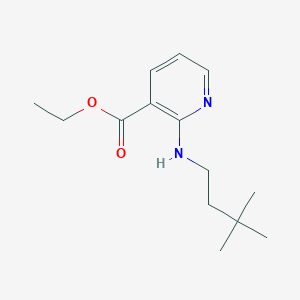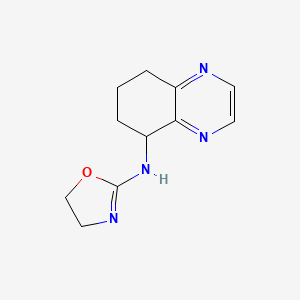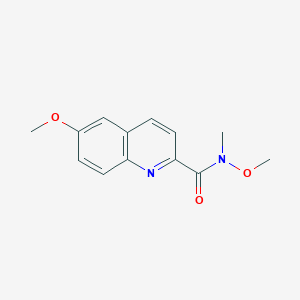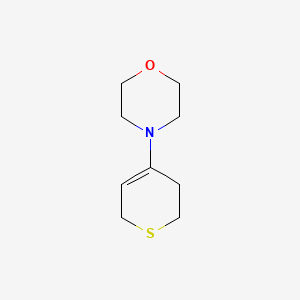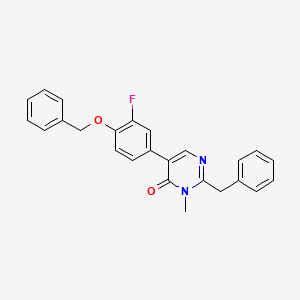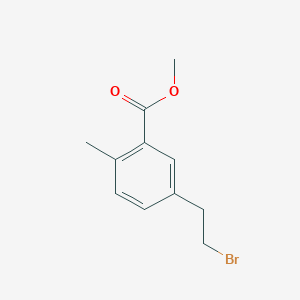
tert-butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate: is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a chlorophenyl group, and a formyl group attached to a dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of the dihydropyridine ring. One common method involves the Hantzsch dihydropyridine synthesis, which uses an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Reaction Conditions: The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The reaction mixture is heated to promote the formation of the dihydropyridine ring.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formyl Group Introduction: The formyl group can be introduced via a Vilsmeier-Haack reaction using N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-(4-chlorophenyl)-5-carboxy-3,6-dihydro-2H-pyridine-1-carboxylate.
Reduction: 4-(4-chlorophenyl)-5-hydroxymethyl-3,6-dihydro-2H-pyridine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry:
- Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the formyl group and the chlorophenyl group may play a crucial role in its binding affinity and specificity.
類似化合物との比較
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 4-tert-Butyl-4-chlorobutyrophenone
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester group, they differ in the nature of the substituents attached to the core structure.
- Unique Features: tert-Butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to the presence of both the formyl and chlorophenyl groups, which contribute to its distinct chemical reactivity and potential applications.
特性
分子式 |
C17H20ClNO3 |
|---|---|
分子量 |
321.8 g/mol |
IUPAC名 |
tert-butyl 4-(4-chlorophenyl)-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H20ClNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,11H,8-10H2,1-3H3 |
InChIキー |
CBUAXXSXZBMCSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)


